molecular formula C8H6N2O2 B182990 2-Methyl-4-nitrobenzonitrile CAS No. 89001-53-6

2-Methyl-4-nitrobenzonitrile

Cat. No.: B182990
CAS No.: 89001-53-6
M. Wt: 162.15 g/mol
InChI Key: RNTFKDBRMXYEPR-UHFFFAOYSA-N
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Description

2-Methyl-4-nitrobenzonitrile: is an organic compound with the molecular formula C8H6N2O2 . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The compound features a benzene ring substituted with a methyl group, a nitro group, and a nitrile group, making it a versatile platform for introducing these functional groups into various molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production often employs the nitration of toluene followed by oxidation and cyanation. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate or chromium trioxide.

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-4-nitrobenzonitrile involves its ability to undergo various chemical reactions, such as reduction, substitution, and oxidation. These reactions allow the compound to interact with different molecular targets and pathways, leading to the formation of a wide range of products. The nitro group, in particular, plays a crucial role in its reactivity, enabling the compound to participate in electron transfer processes and form reactive intermediates .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-4-nitrobenzonitrile is unique due to its specific substitution pattern, which allows for a diverse range of chemical reactions and applications. The presence of both the nitro and nitrile groups enhances its reactivity, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-methyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-6-4-8(10(11)12)3-2-7(6)5-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTFKDBRMXYEPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402182
Record name 2-Methyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89001-53-6
Record name 2-Methyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-nitrobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-iodo-2-methyl-4-nitrobenzene (812 mg, 3.087 mmol) in dimethylformamide were added zinc cyanide (544 mg, 4.63 mmol) and tetrakis(triphenylphosphine) palladium (713 mg, 0.6174 mmol). The reaction mixture was stirred for 24 h at 120° C., then cooled to room temperature and diluted with ethyl acetate. The mixture was filtered using celite pad. The filtrate dissolved in ethyl acetate and extracted with NaHCO3. The organic layer was dried over magnesium sulfate and filtered. The filtrate removed in vacuo. The crude was purified by column chromatography to give 2-methyl-4-nitrobenzonitrile (407 mg, 81%).
Quantity
812 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
zinc cyanide
Quantity
544 mg
Type
catalyst
Reaction Step One
Quantity
713 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Methyl-4-nitrobenzonitrile in the development of new anti-melanoma agents?

A: this compound serves as a crucial building block in the multi-step synthesis of aminoisoquinolinylamide derivatives. Researchers utilized this compound as a starting point to construct the core structure of the target molecules. [] The study aimed to explore the antiproliferative activity of these novel derivatives against the A375 human melanoma cell line.

Q2: Did the study find any promising results using this compound derivatives against melanoma?

A: Yes, the study demonstrated that certain aminoisoquinolinylamide derivatives synthesized from this compound exhibited significant inhibitory activity against the A375 human melanoma cell line. Notably, compounds 1b and 1c showed promising results. [] This finding suggests that the aminoisoquinolinylamide scaffold, derived from this compound, holds potential for developing new melanoma treatments.

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